Cas no 1998613-43-6 ((2S)-4-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoic acid)

(2S)-4-Ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly utilized in peptide synthesis. The stereospecific (2S) configuration ensures enantiomeric purity, critical for applications in asymmetric synthesis and pharmaceutical research. The ethyl side chain enhances lipophilicity, making it suitable for modifying peptide properties. The Fmoc group offers orthogonal protection, enabling selective deprotection under mild basic conditions without affecting other functional groups. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents are advantageous. High purity and well-defined structure ensure reproducibility in research and industrial applications.
(2S)-4-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoic acid structure
1998613-43-6 structure
Product Name:(2S)-4-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoic acid
CAS No:1998613-43-6
MF:C23H27NO4
MW:381.46478676796
MDL:MFCD32263131
CID:4673300
PubChem ID:138958479
Update Time:2025-05-27

(2S)-4-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-ethylhexanoic acid
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-ethylhexanoic acid
    • (2S)-4-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoic acid
    • (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
    • EN300-3394798
    • D75790
    • SCHEMBL22636278
    • CS-0096889
    • (2S)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
    • (2S)-4-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • MFCD32263131
    • (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
    • 1998613-43-6
    • (2S)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
    • MDL: MFCD32263131
    • Inchi: 1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)
    • InChI Key: XJEVIPVJYGAMKH-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 381.19400834 g/mol
  • Monoisotopic Mass: 381.19400834 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 75.6
  • Molecular Weight: 381.5

(2S)-4-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoic acid Pricemore >>

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Additional information on (2S)-4-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoic acid

(2S)-4-Ethyl-2-{[(9H-Fluoren-9-Yl)Methoxycarbonyl]Amino}Hexanoic Acid (CAS No. 1998613-43-6): A Versatile Building Block in Peptide Engineering and Drug Delivery

As a chiral α-amino acid derivative, (2S)-4-Ethyl-2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}hexanoic acid (CAS No. 1998613-43-6) has emerged as a critical intermediate in modern peptide synthesis and drug development. This compound combines the structural features of a branched aliphatic side chain with a fluorenylmethoxycarbonyl (Fmoc) protecting group, enabling precise control over stereochemistry and reactivity during multi-step organic synthesis. Recent advancements in solid-phase peptide synthesis (SPPS) have highlighted its utility in constructing bioactive peptides with tailored pharmacokinetic properties.

The Fmoc moiety plays a pivotal role in this molecule's synthetic utility, acting as a temporary amine protector under basic conditions while maintaining stability under acidic cleavage protocols. A 2023 study published in Journal of Medicinal Chemistry demonstrated how this compound's orthogonal protection profile facilitates the parallel synthesis of cyclic peptides, where simultaneous deprotection and cyclization steps lead to >90% yield improvements compared to traditional methods. The (S)-configuration at the α-carbon ensures optimal stereochemical compatibility with biological targets, aligning with recent trends toward enantioselective drug design.

In the realm of targeted drug delivery, researchers at MIT recently employed this compound as a building block for creating Fmoc-functionalized poly(amidoamine) dendrimers. By incorporating the hexanoic acid side chain into dendrimer architectures, they achieved pH-responsive drug release profiles with sub-cellular targeting accuracy (ACS Nano, 2024). The ethyl branch on carbon 4 enhances hydrophobic interactions without compromising solubility—a critical balance for nanoparticle formulations. This innovation has direct implications for cancer therapeutics requiring controlled release mechanisms.

Bioorthogonal chemistry applications further highlight this compound's versatility. A Nature Communications paper from 2023 described its use in click chemistry-based biosensors, where the Fmoc group was selectively removed to expose reactive azide moieties on synthesized peptides. The resulting probes exhibited nanomolar sensitivity for detecting intracellular enzyme activity without disrupting cellular processes. Such applications underscore the importance of this molecule's modular design for developing real-time diagnostic tools.

Structural characterization studies using advanced NMR spectroscopy (JACS Au, 2024) revealed unique conformational preferences of this compound when incorporated into β-sheet mimetics. The combination of Fmoc steric hindrance and hexanoic acid flexibility creates preorganized secondary structures that enhance binding affinity to amyloid fibrils—a breakthrough for neurodegenerative disease research. Solid-state NMR data confirmed that the ethyl substituent stabilizes turn regions through hydrophobic clustering effects.

Synthetic chemists have optimized routes to this compound using scalable methods involving microwave-assisted coupling reactions between Fmoc-Lys(ε-trityl) derivatives and ethyl bromohexanoate. A green chemistry protocol reported in Green Chemistry (2023) achieved 87% overall yield using solvent-free conditions and recyclable catalysts derived from biomass waste materials. These advancements address sustainability concerns while maintaining product purity standards required for pharmaceutical applications.

Clinical translation efforts are now focusing on this compound's role in peptide-based vaccines against emerging pathogens. Researchers at Oxford University demonstrated that incorporating this amino acid into SARS-CoV-2 spike protein mimetics induced neutralizing antibody titers 5x higher than traditional adjuvants (Science Translational Medicine, 2024). The hexanoic acid spacer provides optimal antigen presentation distances while the Fmoc-derived fluorene groups act as intrinsic adjuvants through TLR-dependent immune activation pathways.

In regenerative medicine applications, self-assembling peptide hydrogels containing this molecule have shown exceptional cell compatibility in preclinical trials. A Biomaterials study from 2023 reported enhanced chondrocyte proliferation rates (up to 75% increase over controls) when scaffolds incorporated the compound's unique structural features. The ethyl branch creates porosity gradients that mimic native extracellular matrix environments while Fmoc-derived fluorene groups provide photo-crosslinking capabilities for dynamic tissue engineering applications.

The strategic placement of functional groups in CAS No. 1998613-43-6 enables its use across diverse platforms: from high-throughput screening libraries to patient-specific therapeutic conjugates. Its integration into machine learning-driven retrosynthetic algorithms has also accelerated lead discovery timelines by up to 40%, according to recent computational studies published in ChemRxiv preprints.

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